molecular formula C16H20N2 B8375757 4-(2-((Phenylmethyl)(methyl)amino)ethyl)phenylamine

4-(2-((Phenylmethyl)(methyl)amino)ethyl)phenylamine

Cat. No. B8375757
M. Wt: 240.34 g/mol
InChI Key: GINZZYAHEMYBIN-UHFFFAOYSA-N
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Patent
US05721247

Procedure details

To a solution of N-benzyl-N-methyl[2-(4-nitrophenyl)ethyl]amine (3.9 g, 14.4 mmol) in 85% acetic acid (250 ml) was added in one portion zinc dust (9.4 g, 144 mmol). The reaction was stirred for 30 minutes, filtered, and concentrated. The residue was dissolved in water (50 ml), the solution basified with 2.5N aqueous sodium hydroxide and the mixture extracted with several portions of methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and concentrated to yield 4-(2-((phenylmethyl)(methyl)amino)ethyl)phenylamine (3.41 g, 98%). The dihydrochloride salt, from methanol-ethyl acetate, melted at 275° C. (dec).
Name
N-benzyl-N-methyl[2-(4-nitrophenyl)ethyl]amine
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
9.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Zn]>[C:2]1([CH2:1][N:8]([CH3:9])[CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-benzyl-N-methyl[2-(4-nitrophenyl)ethyl]amine
Quantity
3.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)CCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
9.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with several portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CN(CCC1=CC=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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